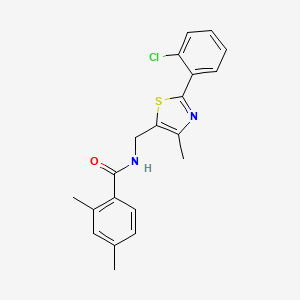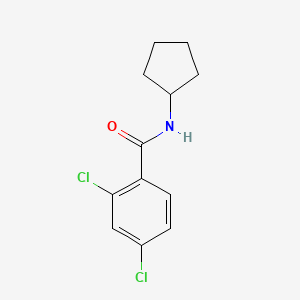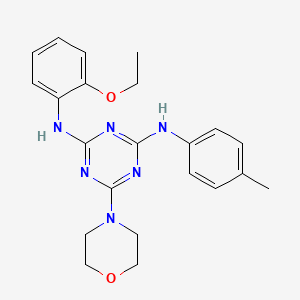
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Characterization
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide and its derivatives are synthesized for various research purposes, including the exploration of their photophysical and nonlinear optical behavior. For example, novel compounds with potential third-order nonlinear optical properties have been synthesized and characterized using advanced spectroscopic techniques. These compounds exhibit significant optical limiting behavior, indicating their utility in photonic applications (Y. Murthy et al., 2013).
Antimicrobial Applications
Research into the antimicrobial properties of thiazole derivatives, including compounds similar to this compound, has shown promising results. These compounds have been screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. Such studies highlight the potential of thiazole derivatives in developing new therapeutic agents for treating microbial diseases (N. Desai et al., 2013).
Optical and Material Science
The exploration of the optical properties of related compounds has led to discoveries in photochromism and fluorescence. Certain derivatives exhibit photochromic coloration reactions and fluorescence switching properties, which are of interest for applications in material sciences, such as in the development of new photochromic materials and fluorescent probes for biological and chemical sensing (Maki Taguchi et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that modulates their function . This interaction can result in changes to the target’s activity, which can lead to various downstream effects.
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
The specific molecular and cellular effects of This compound Given that indole derivatives have been associated with a wide range of biological activities , it’s likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with.
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-12-8-9-15(13(2)10-12)19(24)22-11-18-14(3)23-20(25-18)16-6-4-5-7-17(16)21/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDXMCUTMLLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)

![N-cyclopropyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2579325.png)

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)
![3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2579331.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2579333.png)
![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino] N-(2,4-dichlorophenyl)carbamate](/img/structure/B2579334.png)
